molecular formula C12H12O2 B14039382 2-Phenylhex-4-ynoic acid

2-Phenylhex-4-ynoic acid

Cat. No.: B14039382
M. Wt: 188.22 g/mol
InChI Key: CFIPPYCTQSMIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylhex-4-ynoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by a phenyl group attached to a hexynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-4-ynoic acid typically involves the reaction of phenylacetylene with hexanoic acid under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylhex-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Formation of phenylhexanoic acid or phenylhexanone

    Reduction: Formation of 2-phenylhex-4-ene or 2-phenylhexane

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-Phenylhex-4-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenylhex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antiproliferative or antimicrobial activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the alkyne group.

    Hexanoic acid: Similar chain length but lacks the phenyl and alkyne groups.

    Phenylpropiolic acid: Contains a phenyl and alkyne group but differs in chain length.

Uniqueness: 2-Phenylhex-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-phenylhex-4-ynoic acid

InChI

InChI=1S/C12H12O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1H3,(H,13,14)

InChI Key

CFIPPYCTQSMIIF-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.